

# Technical Support Center: Mohr's Salt Solutions

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## Compound of Interest

Compound Name: *Ferrous ammonium sulfate  
hexahydrate*

Cat. No.: *B148024*

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Welcome to the technical support guide for the preparation and use of Mohr's salt (Ferrous Ammonium Sulfate, FAS) solutions. This document provides in-depth technical guidance, troubleshooting advice, and standardized protocols designed for researchers, scientists, and professionals in drug development. Our goal is to address common challenges and explain the critical scientific principles that ensure the stability and reliability of your Mohr's salt solutions.

## Frequently Asked Questions (FAQs)

### Q1: I prepared a Mohr's salt solution and it turned cloudy/turbid. What went wrong?

A1: A cloudy or turbid appearance in a freshly prepared Mohr's salt solution is almost always due to the hydrolysis of the ferrous ( $\text{Fe}^{2+}$ ) ions.<sup>[1][2]</sup> In an aqueous solution, the hydrated ferrous ion,  $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$ , can react with water in a reversible process, releasing protons ( $\text{H}^+$ ) and forming insoluble iron(II) hydroxide,  $\text{Fe}(\text{OH})_2$ .<sup>[3][4][5]</sup>

The equilibrium for this hydrolysis reaction is:  $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}(\text{aq}) + 2\text{H}_2\text{O}(\text{l}) \rightleftharpoons \text{Fe}(\text{OH})_2(\text{s}) + 2\text{H}_3\text{O}^+(\text{aq})$

The formation of the solid  $\text{Fe}(\text{OH})_2$  precipitate is what causes the turbidity. This issue is resolved by acidifying the solution with dilute sulfuric acid during preparation.<sup>[1][2][6]</sup>

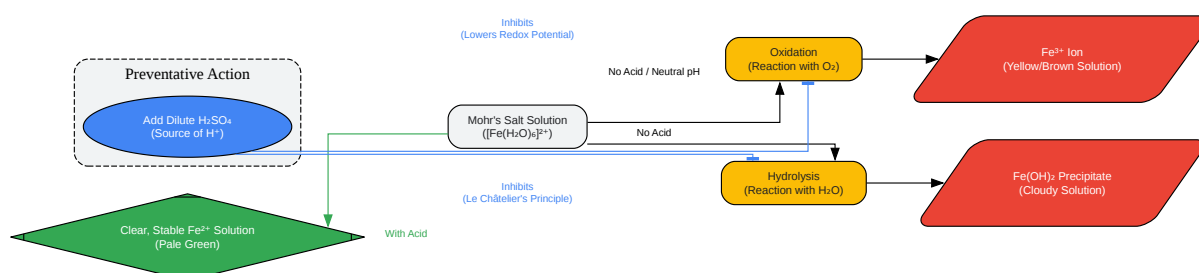
### Q2: Why must dilute sulfuric acid be added when preparing a Mohr's salt solution? What is its exact

## function?

A2: The addition of dilute sulfuric acid is a critical step that serves two primary, essential functions:

- **Prevention of Hydrolysis:** The primary reason is to prevent the hydrolysis of  $\text{Fe}^{2+}$  ions as described in Q1.<sup>[1][2][7]</sup> By adding sulfuric acid, a strong acid, we increase the concentration of  $\text{H}^+$  (or  $\text{H}_3\text{O}^+$ ) ions in the solution. According to Le Châtelier's Principle, this stress on the equilibrium forces the reaction to shift to the left, favoring the soluble  $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$  complex and preventing the precipitation of  $\text{Fe}(\text{OH})_2$ . This ensures a clear and stable solution.
- **Inhibition of Oxidation:** The second function is to inhibit the oxidation of the ferrous ( $\text{Fe}^{2+}$ ) ions to ferric ( $\text{Fe}^{3+}$ ) ions by atmospheric oxygen.<sup>[2]</sup> This oxidation is more favorable in neutral or basic conditions (high pH).<sup>[1]</sup> By maintaining a low pH, the acidic environment created by the sulfuric acid makes the  $\text{Fe}^{2+}$  ion significantly more stable and resistant to air oxidation.<sup>[1]</sup> A solution containing  $\text{Fe}^{3+}$  ions will typically appear yellow or brownish, indicating degradation of the standard.<sup>[1][6]</sup>

Below is a diagram illustrating the stabilizing role of sulfuric acid.



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Caption: Role of  $\text{H}_2\text{SO}_4$  in Stabilizing Mohr's Salt Solution.

### Q3: My Mohr's salt solution has a faint yellow or brown tint. Is it still usable?

A3: A yellow or brownish tint indicates the presence of ferric ( $\text{Fe}^{3+}$ ) ions, meaning the solution has partially oxidized.[1][6] For applications requiring high accuracy, such as titrations to standardize an oxidizing agent, this solution is not suitable and should be discarded. The presence of  $\text{Fe}^{3+}$  means the concentration of the active  $\text{Fe}^{2+}$  species is lower than calculated, which will lead to significant errors in your analysis.[6] Always use freshly prepared solutions for the best results.

### Q4: Can I use hydrochloric acid (HCl) or nitric acid ( $\text{HNO}_3$ ) instead of sulfuric acid?

A4: No, substituting sulfuric acid with other common laboratory acids is strongly discouraged as they interfere with typical applications of Mohr's salt, especially in redox titrations involving potassium permanganate ( $\text{KMnO}_4$ ) or potassium dichromate ( $\text{K}_2\text{Cr}_2\text{O}_7$ ).

- Hydrochloric Acid (HCl): The chloride ions ( $\text{Cl}^-$ ) from HCl can be oxidized by strong oxidizing agents like  $\text{KMnO}_4$ . This side reaction consumes the titrant, leading to an artificially high reported volume and an inaccurate determination of the  $\text{Fe}^{2+}$  concentration.
- Nitric Acid ( $\text{HNO}_3$ ): Nitric acid is itself a powerful oxidizing agent. It will oxidize the  $\text{Fe}^{2+}$  ions in the Mohr's salt to  $\text{Fe}^{3+}$ , effectively depleting the analyte before the titration even begins. This will result in a significant underestimation of the original  $\text{Fe}^{2+}$  concentration.

Sulfuric acid is ideal because the sulfate ion ( $\text{SO}_4^{2-}$ ) is stable and does not participate in the redox reaction under these conditions.

## Troubleshooting Guide

Symptom	Probable Cause	Corrective Action
Solution is cloudy or contains a white/greenish precipitate upon preparation.	Hydrolysis of $\text{Fe}^{2+}$ ions. Insufficient or no sulfuric acid was added. <a href="#">[1]</a> <a href="#">[2]</a>	Discard the solution. Prepare a new solution ensuring the correct amount of dilute sulfuric acid is added to the water before dissolving the Mohr's salt crystals.
Solution turns yellow or brown over time or upon heating.	Oxidation of $\text{Fe}^{2+}$ to $\text{Fe}^{3+}$ . The solution was exposed to air for too long, prepared without acid, or overheated. <a href="#">[1]</a>	For high-precision work, discard the solution. Prepare fresh solutions daily and avoid heating unless absolutely necessary for dissolution, and even then, heat gently.
Inconsistent titration results.	Degraded Mohr's salt solution. The solution may have been prepared incorrectly or is too old, leading to a lower-than-expected $\text{Fe}^{2+}$ concentration.	Prepare a fresh, standardized solution of Mohr's salt using the protocol below. Ensure all glassware is scrupulously clean.
Crystals do not form when preparing the solid salt.	Solution is not sufficiently concentrated.	Gently heat the solution to evaporate more water until the crystallization point is reached. Seeding with a small crystal of Mohr's salt can also induce crystallization. <a href="#">[1]</a>

## Experimental Protocols

### Protocol: Preparation of 0.1 M Standard Mohr's Salt Solution

This protocol outlines the preparation of 1000 mL of a 0.1 M (or 0.1 N, as the n-factor is 1) Ferrous Ammonium Sulfate solution, a standard procedure in analytical chemistry.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- **Ferrous Ammonium Sulfate Hexahydrate**  $[(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}]$ , AR Grade (Molar Mass = 392.14 g/mol )
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ), AR Grade
- Distilled or Deionized Water (freshly boiled and cooled to minimize dissolved oxygen)
- 1000 mL Volumetric Flask (Class A)
- Beakers and Graduated Cylinders
- Analytical Balance

#### Procedure:

- **Safety First:** Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle concentrated sulfuric acid in a fume hood.
- **Prepare the Acidified Water:** In a fume hood, carefully add 40 mL of concentrated sulfuric acid to approximately 200 mL of distilled water in a beaker. Always add acid to water, never the other way around, to safely dissipate the heat of dilution. Allow the mixture to cool completely to room temperature.<sup>[8][9]</sup>
- **Weigh the Mohr's Salt:** Accurately weigh out 39.21 g of **ferrous ammonium sulfate hexahydrate** on an analytical balance.<sup>[9]</sup>
- **Dissolve the Salt:** Transfer the weighed Mohr's salt into the beaker containing the cooled, acidified water.<sup>[9]</sup> Stir gently with a glass rod until the salt is completely dissolved. You may need to add a bit more water to facilitate full dissolution.
- **Transfer to Volumetric Flask:** Quantitatively transfer the dissolved solution into the 1000 mL volumetric flask. Use the freshly boiled and cooled distilled water to rinse the beaker several times, transferring all rinsings into the flask to ensure no analyte is lost.
- **Dilute to Volume:** Carefully add the boiled and cooled distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.<sup>[8][9]</sup>

- Homogenize: Stopper the flask securely and invert it multiple times (at least 15-20 times) to ensure the solution is thoroughly mixed and homogenous.
- Storage: Transfer the solution to a clean, properly labeled, and tightly stoppered glass bottle. Store it protected from light. For best results, use the solution promptly after preparation.

Summary of Preparation Parameters for 1L Solution:

Molarity (Normality)	Mohr's Salt (g)	Conc. H <sub>2</sub> SO <sub>4</sub> (mL)
0.1 M (0.1 N)	39.21 g	40 mL

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